molecular formula C11H15BrO B2498246 [1-(2-Bromoethoxy)propyl]benzene CAS No. 1824054-90-1

[1-(2-Bromoethoxy)propyl]benzene

Cat. No. B2498246
CAS RN: 1824054-90-1
M. Wt: 243.144
InChI Key: JZKNTOUBAIFTNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-functionalized benzene derivatives, including compounds similar to "[1-(2-Bromoethoxy)propyl]benzene," often involves catalyzed reactions that introduce bromo groups into specific positions on the benzene ring. Techniques such as Diels-Alder cycloadditions, C-H activation, and electrophilic substitutions are employed to achieve the desired bromination patterns and functionalities. For instance, cobalt-catalyzed Diels-Alder reactions and iridium-mediated C-H activation have been developed to synthesize functionalized benzene derivatives efficiently (Reus et al., 2012).

Molecular Structure Analysis

Detailed molecular structure analysis of bromo-functionalized benzene derivatives, akin to "[1-(2-Bromoethoxy)propyl]benzene," can be performed using spectroscopic methods such as NMR, IR, and mass spectrometry, complemented by X-ray diffraction (XRD) studies. These techniques elucidate the configuration, electronic structure, and spatial arrangement of atoms within the molecule, offering insights into its reactivity and properties. For example, the structural characterization of 1-bromo-4-(2,2-diphenylvinyl) benzene was achieved through comprehensive spectroscopic analysis and XRD studies, revealing its steric configuration and photoluminescence properties (Zuo-qi, 2015).

Chemical Reactions and Properties

The chemical reactivity of "[1-(2-Bromoethoxy)propyl]benzene" and similar compounds involves interactions with electrophiles, nucleophiles, and participation in coupling reactions. These reactions are pivotal in extending the compound's application in organic synthesis, enabling the construction of complex molecular architectures. For instance, bromo derivatives undergo Suzuki reactions with phenylboronic acids, showcasing the compound's versatility in cross-coupling reactions (Reus et al., 2012).

Physical Properties Analysis

The physical properties of bromo-functionalized benzene derivatives, including solubility, melting point, boiling point, and photoluminescence, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability in various applications, from materials science to pharmaceuticals. For example, the photoluminescence properties of bromo-functionalized benzene derivatives can be exploited in the design of luminophores and optical materials (Zuo-qi, 2015).

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • 1,2-Bis(trimethylsilyl)benzenes, which are key starting materials for the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores, can be derived using compounds related to "[1-(2-Bromoethoxy)propyl]benzene" (Reus et al., 2012).
    • Regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene, a compound similar to "[1-(2-Bromoethoxy)propyl]benzene," allows for the creation of molecular building blocks for dendritic extension (Casado & Stobart, 2000).
  • Polymer Synthesis :

    • Highly fluorinated monomers like 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, related to "[1-(2-Bromoethoxy)propyl]benzene," have been used to produce soluble, hydrophobic, low dielectric polyethers (Fitch et al., 2003).
  • Radical Chemistry :

    • The study of gas-phase elimination kinetics of compounds like (2-bromoethyl)benzene offers insights into the mechanisms of radical reactions and neighboring group participation (Chuchani & Martín, 1990).
  • Organic/Inorganic Hybrid Structures :

    • The synthesis of organic/inorganic hybrid structures, such as benzene derivatives, is significant for understanding the fundamental aspects of chemistry and their applications in materials science (Marwitz et al., 2009).
  • Organometallic Chemistry :

    • Studies on compounds like 1-bromo-2-(cyclopropylidenemethyl)benzene, which resemble "[1-(2-Bromoethoxy)propyl]benzene," contribute to the field of organometallic chemistry, particularly in the synthesis of complex organic structures (Pan et al., 2014).
  • Kinetic Modeling :

    • Kinetic modeling studies involving compounds such as n-propylbenzene help in understanding the oxidation processes at high temperatures, relevant in fields like combustion chemistry (Dagaut et al., 2002).

properties

IUPAC Name

1-(2-bromoethoxy)propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKNTOUBAIFTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Bromoethoxy)propyl]benzene

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